

# TIM-063 Kinase Selectivity Profile: A Comparative Analysis

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Compound of Interest		
Compound Name:	TIM-063	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **TIM-063**'s inhibitory activity against a panel of kinases, supported by experimental data and detailed protocols.

**TIM-063** was initially developed as an inhibitor of Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK) isoforms.[1] However, further profiling has revealed interactions with other kinases, highlighting the importance of comprehensive selectivity screening in drug development. This guide summarizes the known kinase selectivity of **TIM-063** and compares its potency against its primary targets and identified off-target kinases.

#### **Quantitative Kinase Inhibition Data**

The inhibitory activity of **TIM-063** was assessed against its intended targets, CaMKK $\alpha$ /1 and CaMKK $\beta$ /2, and a potential off-target kinase, AP2-associated protein kinase 1 (AAK1).[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented below. A lower IC50 value indicates a higher potency.

Kinase Target	IC50 (μM)	Compound	Notes
CaMKKα/1	0.63	TIM-063	Primary Target
СаМККβ/2	0.96	TIM-063	Primary Target
AAK1	8.51	TIM-063	Off-Target



Data sourced from Yoshida et al., 2024.[1]

The data clearly indicates that **TIM-063** is significantly more potent against its primary CaMKK targets than the off-target kinase AAK1, with approximately 13.5-fold and 8.9-fold higher potency for CaMKKα/1 and CaMKKβ/2, respectively.

#### **Experimental Protocols**

The following methodologies were employed to determine the kinase selectivity profile of **TIM-063**.

## **Kinobeads-Based Chemical Proteomics for Target Identification**

This method was utilized to identify the primary and potential off-target kinases that interact with **TIM-063**.

- Preparation of TIM-063-Kinobeads: TIM-063 was immobilized on Sepharose beads to create an affinity matrix.
- Cell Lysate Preparation: HeLa cell lysates were prepared to provide a source of native kinases.
- Affinity Chromatography: The cell lysate was incubated with the TIM-063-Kinobeads, allowing kinases that bind to TIM-063 to be captured.
- Elution and Identification: The bound proteins were eluted, separated by SDS-PAGE, and identified using mass spectrometry. This approach identified CaMKKα/1, CaMKKβ/2, and AAK1 as interactants.[2][3][4]

### In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic activity of the identified kinases was measured in the presence of varying concentrations of **TIM-063** to determine the IC50 values.

 Reaction Components: The assay mixture contained the recombinant kinase (His-tagged AAK1 catalytic domain or CaMKK isoforms), a substrate peptide, and [y-32P]ATP.[3][5] For



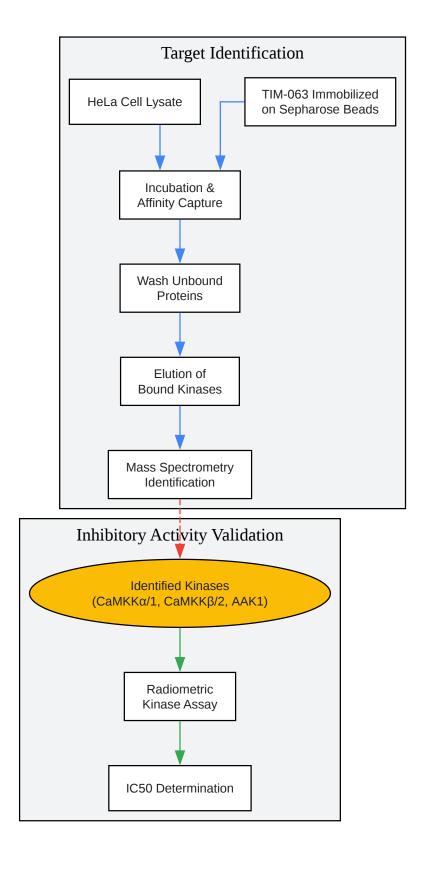
CaMKK assays, 2 mM CaCl<sub>2</sub> and 6 µM calmodulin were also included.[5]

- Incubation: The reaction was initiated by adding the [γ-<sup>32</sup>P]ATP and incubated at 30°C for 20 minutes.[3][5]
- Detection: The incorporation of the radiolabeled phosphate ([32P]) into the substrate was quantified to measure kinase activity.
- IC50 Determination: Kinase activity was measured across a range of TIM-063
  concentrations, and the data was plotted to calculate the IC50 value.

#### **Visualizing the Experimental Workflow**

The following diagram illustrates the workflow used to determine the kinase selectivity profile of **TIM-063**.





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Caption: Workflow for TIM-063 kinase selectivity profiling.



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